molecular formula C16H19N3O6 B15293546 Methoxy Rivaroxaban

Methoxy Rivaroxaban

Cat. No.: B15293546
M. Wt: 349.34 g/mol
InChI Key: IJJVHXIHIBEWFY-UHFFFAOYSA-N
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Description

Methoxy Rivaroxaban is a structural analog of the direct oral anticoagulant (DOAC) Rivaroxaban, a selective Factor Xa inhibitor originally developed by Bayer and approved for thromboembolic prophylaxis and treatment . The term "Methoxy" indicates the presence of a methoxy (-OCH₃) group in its chemical structure, which differentiates it from the parent compound. While Rivaroxaban itself lacks a methoxy group in its canonical structure (C₁₉H₁₈ClN₃O₅S), this compound derivatives are synthesized to explore enhanced pharmacokinetic (PK) or pharmacodynamic (PD) properties .

Key structural modifications in this compound analogs include substitutions at the benzamide or morpholine rings, which may influence bioavailability, protein binding, or metabolic stability . For instance, Rivaroxaban Related Compound J (CAS: 1632463-24-1) incorporates a methoxy group in the thiophene-carboxamide moiety, altering its molecular formula to C₃₈H₃₆Cl₂N₆O₁₀S₂ .

Properties

Molecular Formula

C16H19N3O6

Molecular Weight

349.34 g/mol

IUPAC Name

methyl N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]carbamate

InChI

InChI=1S/C16H19N3O6/c1-23-15(21)17-8-13-9-19(16(22)25-13)12-4-2-11(3-5-12)18-6-7-24-10-14(18)20/h2-5,13H,6-10H2,1H3,(H,17,21)

InChI Key

IJJVHXIHIBEWFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy Rivaroxaban involves several steps, starting from commercially available starting materials. The key steps include the formation of the oxazolidinone ring, introduction of the methoxy group, and coupling with the thiophene carboxamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and reduce production time .

Chemical Reactions Analysis

Step 1: Formation of the Oxazolidinone Core

The synthesis begins with 4-(4-aminophenyl)morpholin-3-one , which undergoes condensation with (R)-epichlorohydrin to form a chiral oxazolidinone intermediate. This step is often catalyzed by bases like sodium bicarbonate (NaHCO₃) in solvents such as dimethylformamide (DMF) or acetone .

Reaction Conditions :

  • Temperature : 25–100°C (typically 60°C for optimal yield).

  • Solvent : DMF, acetone, or mixtures with water.

  • Yield : ~96% in some protocols .

Step 2: Coupling with Thiophene-2-Carboxylic Acid Derivatives

The oxazolidinone intermediate is coupled with 5-chlorothiophene-2-carboxylic acid or its derivatives using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or DIC (N,N'-diisopropylcarbodiimide). This step forms the final rivaroxaban molecule .

Key Reagents :

  • Coupling agents : DCC, DIC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

  • Solvents : Toluene, DMF, or acetonitrile.

  • Purity : Achieved via recrystallization (e.g., from acetic acid) or chromatography (neutral alumina columns) .

1.3. Purification and Quality Control

  • HPLC monitoring : Reactions are tracked using HPLC to ensure minimal intermediate formation (e.g., compound XI in US9663505B2) .

  • Final purity : ≥99.5% HPLC purity, with chiral purity exceeding 99.99% .

  • Physical properties :

    • Melting point : 228–229°C .

    • Solubility : Limited in water (5–7 mg/L) but soluble in DMSO (≥13.9 mg/mL) .

3.1. Kinetic and Thermodynamic Parameters

  • Onset of action : 2–4 hours post-administration .

  • Half-life : 5–9 hours (young adults), 11–13 hours (elderly) .

  • Bioavailability : >80% for 10 mg tablets; 15–20 mg doses require food for optimal absorption .

3.2. Analytical Data

  • Chiral HPLC purity : 99.99% (S-enantiomer) .

  • Particle size distribution : d₁₀ = 14 μm, d₅₀ = 37 μm, d₉₀ = 75 μm (post-micronization) .

  • Optical activity : [α]/D = -34 to -44 (c = 0.3 in DMSO) .

Mechanism of Action

Methoxy Rivaroxaban exerts its effects by directly inhibiting Factor Xa, a key enzyme in the coagulation cascade. By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism is similar to that of Rivaroxaban, but the methoxy substitution may enhance its binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares Methoxy Rivaroxaban derivatives with Rivaroxaban and other analogs:

Compound Molecular Formula Molecular Weight CAS Number Key Structural Modification
Rivaroxaban C₁₉H₁₈ClN₃O₅S 435.88 366789-02-8 Canonical structure (no methoxy group)
Rivaroxaban Related J C₃₈H₃₆Cl₂N₆O₁₀S₂ 1066.68 1632463-24-1 Methoxy substitution in thiophene ring
Desmorpholinone Analog C₁₇H₁₈ClN₃O₄S 395.86 936232-22-3 Replacement of morpholine with hydroxyl group
Glycolic Acid Analog C₁₉H₂₀ClN₃O₆S 453.90 931204-39-6 Glycolic acid side chain addition

Key Observations :

  • Methoxy Substitution: Rivaroxaban Related J exhibits a higher molecular weight (1066.68 vs.
  • Desmorpholinone Analog: Removal of the morpholine ring reduces molecular weight but may compromise Factor Xa binding affinity .
  • Glycolic Acid Analog : The hydrophilic glycolic acid moiety could enhance renal clearance, reducing bleeding risks compared to Rivaroxaban .

Pharmacokinetic and Efficacy Profiles

Bioavailability and Metabolism
  • Rivaroxaban : Oral bioavailability of ~80–100%, metabolized via CYP3A4/5 and CYP2J2 .
  • Methoxy Derivatives: Limited PK data exist, but methoxy groups may reduce CYP3A4-mediated metabolism, prolonging half-life. However, this remains speculative without clinical trials .
  • Desmorpholinone Analog: Predicted to have lower plasma stability due to altered hydrogen bonding with Factor Xa .
Efficacy in Thromboprophylaxis
  • Rivaroxaban: Superior to enoxaparin in reducing venous thromboembolism (VTE) in orthopedic surgery (OR: 0.38; 95% CI: 0.28–0.52) .
  • Methoxy Analog: No direct clinical data, but in silico models suggest comparable Factor Xa inhibition (IC₅₀: 0.4 nM vs. 0.7 nM for Rivaroxaban) .
  • Glycolic Acid Analog : Preclinical studies show reduced bleeding risk (30% lower in murine models) but lower anti-Factor Xa activity .

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